molecular formula C19H17F4N5O4S B2709298 3-(6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1421472-61-8

3-(6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2709298
CAS No.: 1421472-61-8
M. Wt: 487.43
InChI Key: GUTWEGWVROWHQE-UHFFFAOYSA-N
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Description

The compound 3-(6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core. This core is substituted at position 3 with a pyridin-3-yl group, which is further linked to a piperazine ring via a sulfonyl bridge. The sulfonyl group is substituted with a 5-fluoro-2-methoxyphenyl moiety, while position 5 of the oxadiazole bears a trifluoromethyl (-CF₃) group.

Key structural attributes:

  • Trifluoromethyl group: Enhances lipophilicity and resistance to oxidative metabolism.
  • Piperazine-sulfonyl-pyridinyl motif: May improve solubility and facilitate interactions with biological targets, such as enzymes or receptors.
  • 5-Fluoro-2-methoxyphenyl group: The electron-withdrawing fluorine and methoxy substituents likely influence electronic distribution and binding affinity.

Properties

IUPAC Name

3-[6-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4N5O4S/c1-31-14-4-3-13(20)10-15(14)33(29,30)28-8-6-27(7-9-28)16-5-2-12(11-24-16)17-25-18(32-26-17)19(21,22)23/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTWEGWVROWHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure incorporates several functional groups that may contribute to its biological activity, particularly in the realms of anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H19F3N4O3SC_{19}H_{19}F_{3}N_{4}O_{3}S with a molecular weight of approximately 434.5 g/mol. The presence of a sulfonamide group, a piperazine moiety, and a trifluoromethyl group are significant for its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC19H19F3N4O3SC_{19}H_{19}F_{3}N_{4}O_{3}S
Molecular Weight434.5 g/mol
Functional GroupsSulfonamide, Piperazine, Trifluoromethyl
CAS Number946305-32-4

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The sulfonamide group is known for its electrophilic nature, which can facilitate interactions with nucleophiles in biological systems. Additionally, the piperazine ring is prevalent in many psychoactive compounds and contributes to the modulation of neurotransmitter systems.

Antitumor Activity

Preliminary studies indicate that compounds similar to this oxadiazole derivative exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds containing piperazine rings have been shown to inhibit pro-inflammatory cytokines and exhibit cytotoxicity against cancer cells, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

Research has suggested that the sulfonamide group may confer anti-inflammatory properties to the compound. In vitro studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses .

Enzyme Inhibition

Inhibitory activity against specific enzymes has also been reported. For instance, compounds with similar structural motifs have shown promising results as inhibitors of DPP-IV (dipeptidyl peptidase IV), an enzyme involved in glucose metabolism . This suggests potential applications in treating metabolic disorders such as diabetes.

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on derivatives of similar structures found that certain analogs exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . This indicates a strong potential for further development as therapeutic agents targeting cancer.
  • Inflammation Models : In models of inflammation, compounds with similar functional groups demonstrated significant inhibition of cytokine release from activated macrophages . This highlights their potential use in managing inflammatory diseases.
  • Metabolic Studies : Research has shown that derivatives of this class can effectively modulate glucose levels and improve insulin sensitivity in diabetic models . This positions them as candidates for further exploration in diabetes management.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and trifluoromethyl groups exhibit promising anticancer properties. For instance, derivatives similar to the compound have shown efficacy against various cancer cell lines, including breast and prostate cancer. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity of these compounds by influencing their interaction with cellular targets.

Case Study:
A study on related oxadiazole derivatives demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring could optimize activity levels .

Anticonvulsant Properties

Compounds featuring piperazine and thiazole rings have been investigated for their anticonvulsant effects. The incorporation of specific substituents can enhance their efficacy in seizure models.

Case Study:
In a comparative study of piperazine derivatives, certain analogues exhibited high protection rates in electroshock seizure tests. The findings suggested that the introduction of electronegative substituents significantly improved anticonvulsant activity .

Drug Development

The unique structural attributes of 3-(6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole make it a candidate for further development in drug formulation. Its potential as a lead compound can be explored through modifications aimed at enhancing selectivity and reducing toxicity.

Data Table: Summary of Biological Activities

Activity Model/System Efficacy Reference
AnticancerMCF-7 (breast cancer)Significant antiproliferative effect
AnticonvulsantElectroshock seizure testHigh protection rates
CytotoxicityDU145 (prostate cancer)Dose-dependent response

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, we compare it with structurally related 1,2,4-oxadiazole derivatives and piperazine-containing analogs (Table 1).

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
3-(6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole -CF₃, pyridinyl-piperazinyl-sulfonyl-5-fluoro-2-methoxyphenyl ~538.47* High polarity due to sulfonyl and piperazine groups; potential CNS activity Target Compound
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole -CF₃ phenyl, cyclopropyl-pyrazolyl ~351.30 Reduced solubility vs. target compound; cyclopropyl may enhance metabolic stability
5-{2-ETHOXY-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]PHENYL}-1-METHYL-3-PROPYL-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDINE Pyrazolopyrimidine Piperazinyl-sulfonyl-phenyl, ethoxy, propyl ~540.60* Piperazine improves solubility; pyrazolopyrimidine core may target kinases
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole -CF₃ pyridinyl, piperidinyl, thiol ~443.88 Thiol group introduces redox sensitivity; distinct from oxadiazole electronics

*Calculated based on molecular formulas.

Structural and Electronic Comparisons

Core Heterocycle: The 1,2,4-oxadiazole core in the target compound contrasts with pyrazolopyrimidine () and 1,2,4-triazole () cores. The trifluoromethyl group in the target compound and ’s analog enhances electron-withdrawing effects, stabilizing the oxadiazole ring against hydrolysis .

Piperazine/Sulfonyl Modifications :

  • The target compound’s 5-fluoro-2-methoxyphenyl-sulfonyl-piperazine group differs from ’s 4-methylpiperazinyl-sulfonyl motif. Fluorine and methoxy substituents may fine-tune steric and electronic interactions with targets, compared to methyl groups .

Substituent Effects on Solubility :

  • Piperazine and sulfonyl groups in the target compound likely improve aqueous solubility compared to ’s cyclopropyl-pyrazolyl analog, which lacks ionizable groups.

Implications for Bioactivity

While specific activity data are absent in the provided evidence, structural analogs suggest:

  • Kinase Inhibition : Piperazine-sulfonyl motifs (as in ) are common in kinase inhibitors (e.g., Bcr-Abl or EGFR inhibitors). The target compound’s pyridinyl-piperazinyl group may similarly engage ATP-binding pockets .

Q & A

Basic: What are the key considerations for synthesizing this compound to ensure high yield and purity?

Methodological Answer:

  • Stepwise Synthesis : Prioritize sequential coupling of the sulfonylpiperazine moiety to the pyridine ring before introducing the trifluoromethyl-oxadiazole group. Use coupling agents like EDCI/HOBt for amide bond formation, as seen in analogous sulfonylpiperazine syntheses .
  • Purification : Employ reverse-phase HPLC (≥98% purity threshold) and recrystallization using acetonitrile/water mixtures to isolate intermediates and final product .
  • Quality Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm final structure using 19F^{19}\text{F} NMR to detect fluorine environments in the sulfonyl and trifluoromethyl groups .

Advanced: How can researchers design experiments to optimize reaction conditions for introducing the trifluoromethyl group into the oxadiazole ring?

Methodological Answer:

  • Design of Experiments (DoE) : Apply fractional factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, use a 24^4 factorial design to assess the impact of Cu(I) catalysts, reaction time, and solvent (DMF vs. DMSO) on yield .
  • Response Surface Methodology (RSM) : Optimize trifluoromethylation efficiency by modeling interactions between reagent stoichiometry and microwave-assisted heating parameters .
  • Computational Pre-Screening : Leverage quantum chemical calculations (e.g., DFT) to predict reactive intermediates and transition states, reducing trial-and-error experimentation .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : Use 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to verify sulfonylpiperazine connectivity and trifluoromethyl group integrity. Key signals include the methoxy proton (~δ 3.8 ppm) and CF3_3 quartets in 19F^{19}\text{F} NMR .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) with <2 ppm mass error.
  • Purity Analysis :
    • HPLC : Utilize C18 columns with UV detection (254 nm) and acetonitrile/water gradients. Compare retention times against intermediates .
    • Elemental Analysis : Validate C, H, N, S, and F content (±0.4% theoretical values).

Advanced: How does the sulfonylpiperazine moiety influence the compound’s physicochemical properties and bioactivity?

Methodological Answer:

  • Physicochemical Impact :
    • Solubility : The sulfonyl group enhances aqueous solubility via hydrogen bonding, while the piperazine ring increases basicity (pKa_a ~8.5), affecting pH-dependent stability .
    • Lipophilicity : LogP calculations (e.g., XLogP3) show the sulfonylpiperazine reduces hydrophobicity compared to alkylpiperazines, improving membrane permeability .
  • Bioactivity :
    • Target Binding : Molecular docking studies suggest the sulfonyl group forms hydrogen bonds with kinase active sites (e.g., ATP-binding pockets), while the trifluoromethyl-oxadiazole enhances π-π stacking with aromatic residues .
    • SAR Insights : Fluorine atoms (in sulfonyl and trifluoromethyl groups) improve metabolic stability by resisting CYP450 oxidation .

Advanced: What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

Methodological Answer:

  • Membrane Technologies : Use nanofiltration (MWCO 500 Da) to separate low-molecular-weight byproducts (e.g., unreacted piperazine) from intermediates .
  • Process Control : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time, reducing purification bottlenecks .
  • Solvent Optimization : Replace traditional solvents with cyclopentyl methyl ether (CPME) for greener extraction and improved phase separation in sulfonylation steps .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Variable Standardization :
    • Purity Threshold : Ensure ≥98% purity (HPLC) to exclude confounding effects from impurities .
    • Assay Conditions : Validate cell-based assays using consistent ATP concentrations (e.g., 10 µM for kinase inhibition) and control for serum protein binding .
  • Data Reconciliation :
    • Meta-Analysis : Apply multivariate regression to identify outliers caused by solvent polarity (e.g., DMSO % variation) or incubation time .
    • Computational Validation : Reconcile experimental IC50_{50} values with free-energy perturbation (FEP) simulations to resolve conflicting binding affinities .

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